(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxynaphthalen-1-yl)propanoic acid
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Overview
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxynaphthalen-1-yl)propanoic acid is a complex organic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a methoxynaphthyl moiety. This compound is often used in peptide synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxynaphthalen-1-yl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with 2-methoxynaphthalene-1-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection: The Fmoc group is removed using a base like piperidine, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxynaphthyl moiety, forming various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidized derivatives of the methoxynaphthyl moiety.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Peptide Synthesis: The compound is widely used in the synthesis of peptides due to its stable Fmoc protecting group.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology
Protein Engineering: Used in the modification of proteins to study their structure and function.
Medicine
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methoxynaphthalen-1-yl)propanoic acid involves its interaction with various molecular targets. The Fmoc group provides stability during peptide synthesis, while the methoxynaphthyl moiety can participate in π-π interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a methoxynaphthyl moiety.
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid: Contains a hydroxyphenyl group instead of a methoxynaphthyl moiety.
Uniqueness
Methoxynaphthyl Moiety: The presence of the methoxynaphthyl group provides unique electronic and steric properties, making the compound distinct in its reactivity and applications.
Fmoc Protecting Group: The Fmoc group offers stability and ease of removal, which is advantageous in peptide synthesis.
Properties
Molecular Formula |
C29H25NO5 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methoxynaphthalen-1-yl)propanoic acid |
InChI |
InChI=1S/C29H25NO5/c1-34-27-15-14-18-8-2-3-9-19(18)24(27)16-26(28(31)32)30-29(33)35-17-25-22-12-6-4-10-20(22)21-11-5-7-13-23(21)25/h2-15,25-26H,16-17H2,1H3,(H,30,33)(H,31,32)/t26-/m1/s1 |
InChI Key |
KROVDMMSKHMBTG-AREMUKBSSA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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